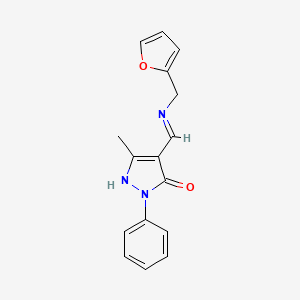
2-(1-Bromo-ethyl)-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “2-(1-Bromo-ethyl)-thiazole” belong to a class of organic compounds known as halogenated organics, specifically bromoalkanes. They contain a bromine atom attached to an alkyl group .
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions. For instance, primary halogenoalkanes like bromoethane can react with a nucleophile such as a hydroxide ion to form alcohols .
Molecular Structure Analysis
The molecular structure of such compounds would consist of a thiazole ring with a bromoethyl group attached. Thiazole is a heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms .
Chemical Reactions Analysis
Halogenoalkanes can undergo various types of reactions, including nucleophilic substitution and elimination reactions. The specific reactions would depend on the structure of the compound and the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, they are generally insoluble in water but soluble in organic solvents .
Wissenschaftliche Forschungsanwendungen
Controlled Radical Polymerization
1-Bromo-2-ethylbenzene: serves as an initiator in controlled radical polymerization reactions. By introducing this compound, researchers can control the polymerization process, leading to well-defined polymer structures. For instance, it has been employed in the controlled radical polymerization of styrene, enabling precise control over molecular weight and architecture .
Thiazole Derivatives
Given its thiazole moiety, 2-(1-Bromo-ethyl)-thiazole can serve as a precursor for other thiazole derivatives. Thiazoles are essential components in pharmaceuticals, agrochemicals, and materials. Researchers can modify the thiazole ring to develop novel compounds with specific properties.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-bromoethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBLAJDJLNGHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2374097.png)
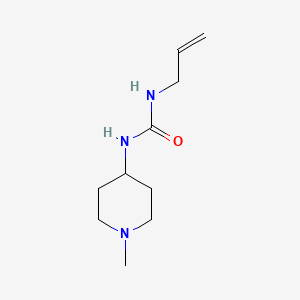
![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)
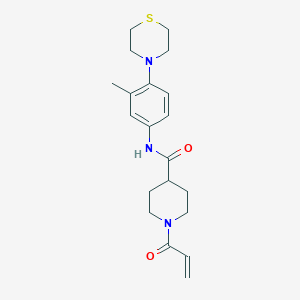

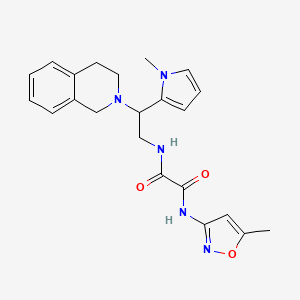
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2374107.png)


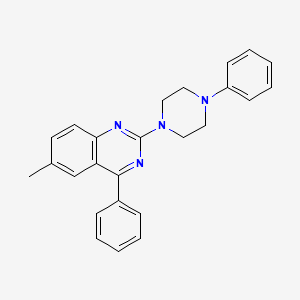
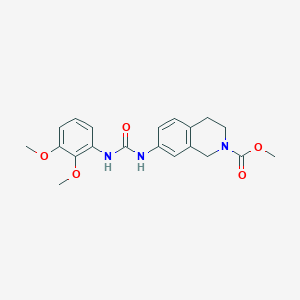
![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)
![Ethyl 4-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2374118.png)
